molecular formula C8H3ClF5NO3 B1404594 4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene CAS No. 1417567-63-5

4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene

Cat. No.: B1404594
CAS No.: 1417567-63-5
M. Wt: 291.56 g/mol
InChI Key: JUYTUNGBMUXSFW-UHFFFAOYSA-N
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Description

4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of multiple halogen atoms and nitro groups. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, a nitro group, and a chloro(difluoro)methoxy group attached to a benzene ring. These functional groups impart distinct chemical properties, making it a subject of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions (temperature, pressure, and solvent), and purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The nitro and halogen groups can participate in nucleophilic and electrophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in anhydrous conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Aminated Derivatives: Reduction of the nitro group yields amine derivatives.

    Substituted Derivatives: Substitution reactions yield various substituted benzene derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene involves interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances its reactivity and binding affinity to specific targets. The compound may inhibit enzyme activity or disrupt cellular processes by forming covalent bonds or through non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitro-1-(trifluoromethyl)benzene: Lacks the chloro(difluoro)methoxy group but shares similar halogen and nitro functionalities.

    4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene: Similar structure but with a difluoromethoxy group instead of chloro(difluoro)methoxy.

    4-Nitro-1-(trifluoromethyl)benzene: Contains only the nitro and trifluoromethyl groups without additional halogen or methoxy groups.

Uniqueness

4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which impart distinct chemical properties

Properties

IUPAC Name

4-[chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF5NO3/c9-8(13,14)18-4-1-2-5(7(10,11)12)6(3-4)15(16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYTUNGBMUXSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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